4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, phenylpropene, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1H-1,3-benzodiazole with 3-phenylprop-2-en-1-yl bromide under basic conditions to form the intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenylpyrrolidin-2-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE
- **4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYL)PHENYL]PYRROLIDIN-2-ONE
- **4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(FLUORO)PHENYL]PYRROLIDIN-2-ONE
Properties
Molecular Formula |
C27H22F3N3O |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H22F3N3O/c28-27(29,30)21-11-6-12-22(17-21)33-18-20(16-25(33)34)26-31-23-13-4-5-14-24(23)32(26)15-7-10-19-8-2-1-3-9-19/h1-14,17,20H,15-16,18H2/b10-7+ |
InChI Key |
WROUATONACKNSI-JXMROGBWSA-N |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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